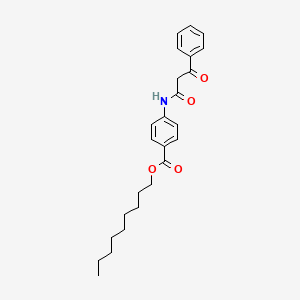
NONYL 4-(3-OXO-3-PHENYLPROPANAMIDO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NONYL 4-(3-OXO-3-PHENYLPROPANAMIDO)BENZOATE is an organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety linked to a nonyl ester group through an amide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, nonyl ester typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting benzoic acid with 1,3-dioxo-3-phenylpropylamine under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting amide is then esterified with nonanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
NONYL 4-(3-OXO-3-PHENYLPROPANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
NONYL 4-(3-OXO-3-PHENYLPROPANAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, nonyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-[(1,3-dioxobutyl)amino]-
- Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester
Uniqueness
NONYL 4-(3-OXO-3-PHENYLPROPANAMIDO)BENZOATE is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its nonyl ester group, in particular, may enhance its lipophilicity and bioavailability compared to similar compounds.
Propiedades
Número CAS |
61580-28-7 |
|---|---|
Fórmula molecular |
C25H31NO4 |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
nonyl 4-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-11-18-30-25(29)21-14-16-22(17-15-21)26-24(28)19-23(27)20-12-9-8-10-13-20/h8-10,12-17H,2-7,11,18-19H2,1H3,(H,26,28) |
Clave InChI |
VOXMDYKEKNAZPB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















